An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 1-(Thiophen-2-yl)propan-2-ol
An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 1-(Thiophen-2-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of 13C NMR in Structural Elucidation
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of success. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule's carbon framework.[1] Specifically, 13C NMR spectroscopy is a powerful tool for identifying the number of non-equivalent carbon atoms and providing insights into their chemical environment, which is fundamental for confirming chemical identity, assessing purity, and understanding structure-activity relationships.[2] This guide provides a detailed analysis of the 13C NMR chemical shifts of 1-(Thiophen-2-yl)propan-2-ol, a molecule of interest in medicinal chemistry due to the prevalence of the thiophene motif in various pharmaceuticals.[3]
Predicted 13C NMR Chemical Shifts of 1-(Thiophen-2-yl)propan-2-ol
The structure of 1-(Thiophen-2-yl)propan-2-ol, with its unique combination of a heterocyclic aromatic ring and a secondary alcohol, presents an interesting case for 13C NMR analysis. The predicted chemical shifts are based on established values for 2-substituted thiophenes and secondary alcohols.[4][5]
Molecular Structure and Carbon Numbering
Caption: Molecular structure of 1-(Thiophen-2-yl)propan-2-ol with carbon numbering.
Table 1: Predicted 13C NMR Chemical Shifts for 1-(Thiophen-2-yl)propan-2-ol
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C1 | ~40 | Methylene carbon adjacent to the thiophene ring. Its chemical shift is influenced by the aromatic ring and the beta-effect of the hydroxyl group. |
| C2 | ~68 | Methine carbon bearing the hydroxyl group. The electronegative oxygen atom causes a significant downfield shift.[6] |
| C3 | ~24 | Methyl carbon. This is expected to be the most upfield signal in the aliphatic region.[7] |
| C2' | ~145 | Quaternary carbon of the thiophene ring attached to the propyl chain. As a substituted carbon, it is expected to be significantly downfield.[4] |
| C3' | ~125 | Thiophene ring carbon. Its chemical shift is influenced by the substituent at the 2-position.[8] |
| C4' | ~127 | Thiophene ring carbon. Generally, the C4' and C5' carbons in 2-substituted thiophenes have similar chemical shifts.[4] |
| C5' | ~124 | Thiophene ring carbon furthest from the substituent.[4] |
Scientific Rationale Behind the Predicted Chemical Shifts
The predicted chemical shifts are a result of the interplay of several factors, primarily the electronic environment of each carbon atom.
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Thiophene Ring Carbons (C2', C3', C4', C5'): The carbons of the thiophene ring are in the aromatic region of the spectrum (typically 110-150 ppm).[7] The exact chemical shifts are modulated by the electron-donating or -withdrawing nature of the substituent at the C2' position. The alkyl substituent in this case has a modest electronic effect. The C2' carbon, being directly attached to the substituent, experiences the largest shift. The chemical shifts of C3', C4', and C5' are influenced to a lesser extent.
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Propan-2-ol Chain Carbons (C1, C2, C3):
-
C2: The carbon atom bonded to the hydroxyl group (C2) is significantly deshielded due to the high electronegativity of the oxygen atom, pulling electron density away from the carbon nucleus.[9] This results in a chemical shift in the range of 60-80 ppm.[10]
-
C1: The methylene carbon (C1) is adjacent to the thiophene ring, which acts as a mild electron-withdrawing group, causing a downfield shift compared to a simple alkane.
-
C3: The methyl carbon (C3) is the most shielded of the aliphatic carbons, resulting in the most upfield chemical shift.
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A Self-Validating Experimental Protocol for 13C NMR Spectroscopy
The following protocol is designed to yield a high-quality, interpretable 13C NMR spectrum for a small organic molecule like 1-(Thiophen-2-yl)propan-2-ol.
Experimental Workflow
Caption: Workflow for acquiring and analyzing a 13C NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Analyte: Weigh approximately 20-50 mg of 1-(Thiophen-2-yl)propan-2-ol. A higher concentration is generally better for 13C NMR due to its lower natural abundance and sensitivity.
-
Solvent: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl3) is a common choice. Use approximately 0.6-0.7 mL of the solvent.
-
Dissolution: Dissolve the sample in the deuterated solvent in a small, clean vial. Ensure complete dissolution; any solid particles can degrade the quality of the spectrum.
-
Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulates, transfer the solution into a clean, high-quality 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
-
NMR Instrument Setup:
-
Instrument: This protocol is suitable for a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Matching: Tune and match the probe for the 13C frequency to ensure optimal sensitivity.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.
-
Shimming: Shim the magnetic field to achieve a high degree of homogeneity across the sample. This is crucial for obtaining sharp, well-resolved peaks. Automated shimming routines are standard on modern spectrometers.[11]
-
-
Data Acquisition:
-
Experiment: Select a standard proton-decoupled 13C NMR experiment. This will result in a spectrum where each unique carbon appears as a singlet, simplifying interpretation.[12]
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0 to 220 ppm).
-
Acquisition Time: A typical acquisition time is 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is generally sufficient for qualitative 13C NMR.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): To aid in the assignment of the signals, it is highly recommended to acquire DEPT-90 and DEPT-135 spectra.[13]
-
A DEPT-90 spectrum will only show signals for CH (methine) carbons.
-
A DEPT-135 spectrum will show positive signals for CH and CH3 carbons and negative signals for CH2 carbons. Quaternary carbons are not observed in DEPT spectra.
-
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Peak Picking: Identify and list the chemical shifts of all the peaks in the spectrum.
-
Trustworthiness and Self-Validation
The integrity of this protocol is ensured by several self-validating steps:
-
Internal Standard (TMS): The presence of a sharp singlet at 0.00 ppm confirms the proper referencing of the spectrum.
-
Solvent Signal: The characteristic signal of the deuterated solvent (e.g., a triplet at ~77 ppm for CDCl3) serves as a secondary internal reference and confirms the correct solvent was used.
-
DEPT Spectra: The correlation between the standard 13C spectrum and the DEPT spectra provides a robust method for validating the assignment of CH, CH2, and CH3 signals. For example, a peak assigned to a CH2 group in the main spectrum should appear as a negative peak in the DEPT-135 spectrum and be absent in the DEPT-90 spectrum.
Conclusion: The Power of Predictive and Methodical 13C NMR
While an experimental 13C NMR spectrum for 1-(Thiophen-2-yl)propan-2-ol may not be readily published, a combination of predictive methods based on sound chemical principles and established data for similar structures provides a reliable and insightful analysis. For professionals in drug development, the ability to predict and interpret NMR spectra is an invaluable skill for confirming the structures of novel compounds and intermediates. By following a rigorous and self-validating experimental protocol, researchers can generate high-quality data that provides the necessary confidence for advancing their research and development programs. The integration of predictive analysis with meticulous experimental technique represents a powerful synergy in the modern chemical sciences.
References
-
Bruker. (n.d.). Standard Operating Procedure for NMR Experiments. Retrieved from [Link][11]
-
Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link][6][9]
-
Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link][10]
-
TÜBİTAK Academic Journals. (2022). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Retrieved from [Link][3]
-
AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link][5]
-
Takahashi, K., Kanda, T., & Shoji, Y. (1983). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 56(12), 3667-3670.[4]
-
Takakuwa, H., et al. (1995). 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Magnetic Resonance in Chemistry, 33(7), 595-601.[8]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link][14][15][16]
-
News-Medical.Net. (2022). NMR spectrometry analysis for drug discovery and development. Retrieved from [Link][1]
-
ResearchGate. (2020). NMR Spectroscopy in Drug Design. Retrieved from [Link][2]
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link][12]
-
NPTEL. (n.d.). 13C NMR spectroscopy. Retrieved from [Link][13]
Sources
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. academic.oup.com [academic.oup.com]
- 5. azom.com [azom.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. academic.oup.com [academic.oup.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. bhu.ac.in [bhu.ac.in]
- 14. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 15. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 16. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
